7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide is a heterocyclic compound with the molecular formula C9H9NO3S. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities . The presence of both amino and hydroxy functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide typically involves the thia-Michael condensation reaction. This reaction uses 2-mercaptobenzaldehyde and α,β-unsaturated carbonyl compounds as starting materials . The reaction conditions often include the use of catalysts such as tetramethylguanidine or amidine-based catalysts to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, including the use of o-halobenzaldehyde-based reactions and intramolecular alkyne iodo/hydroarylation reactions . These methods ensure the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as hypoxia-inducible factor hydroxylase, leading to its anticancer and antioxidant effects . Additionally, its ability to form stable complexes with metal ions contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
2H-thiochromenes: These compounds share similar structural features and biological activities with 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide.
Uniqueness: this compound is unique due to its specific combination of amino and hydroxy functional groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H9NO3S |
---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
7-amino-1,1-dioxo-2H-thiochromen-8-ol |
InChI |
InChI=1S/C9H9NO3S/c10-7-4-3-6-2-1-5-14(12,13)9(6)8(7)11/h1-4,11H,5,10H2 |
InChI-Schlüssel |
YQRGMLMKWKBLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(S1(=O)=O)C(=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.